2-Chloro-4-fluoro-6-methylpyrimidine
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Overview
Description
2-Chloro-4-fluoro-6-methylpyrimidine: is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents at positions 2, 4, and 6, respectively. Pyrimidine derivatives are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluoro-6-methylpyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method is the reaction of 2,4-dichloro-6-methylpyrimidine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom at position 4 with a fluorine atom .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluoro-6-methylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different pyrimidine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) in the presence of bases like potassium carbonate (K2CO3) and solvents like tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation and Reduction: Formation of hydroxylated or dehydrogenated pyrimidine derivatives.
Coupling Reactions: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: 2-Chloro-4-fluoro-6-methylpyrimidine is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrimidine derivatives. It helps in understanding the interactions between pyrimidine-based molecules and biological targets .
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential therapeutic applications. They exhibit a wide range of biological activities, such as antimicrobial, antiviral, and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical processes .
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it acts by interacting with molecular targets such as enzymes, receptors, and nucleic acids. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity, modulate receptor functions, or interfere with nucleic acid synthesis, leading to its therapeutic effects .
Comparison with Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 2-Fluoro-4-chloro-6-methylpyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2-Amino-4-chloro-6-methylpyrimidine
Comparison: 2-Chloro-4-fluoro-6-methylpyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical and biological properties. Compared to 2-Chloro-4-methylpyrimidine, the fluorine atom enhances its reactivity and binding affinity. The presence of both chlorine and fluorine makes it more versatile in chemical reactions and increases its potential for diverse applications .
Properties
IUPAC Name |
2-chloro-4-fluoro-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNIPJIYBXRTPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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